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A comparative analysis of rebamipide as a monotherapy versus its use in combination

regimens reveals a significant enhancement of clinical efficacy across multiple gastrointestinal

and ophthalmological conditions. The addition of rebamipide to standard treatments has been

shown to improve Helicobacter pylori eradication rates, accelerate the healing of ulcers

following endoscopic procedures, mitigate non-steroidal anti-inflammatory drug (NSAID)-

induced gut injury, and improve signs and symptoms of dry eye disease.

Rebamipide, a quinolinone derivative, exerts its therapeutic effects through a multifaceted

mechanism of action. It enhances mucosal defense by stimulating the synthesis of

prostaglandins, which in turn increases mucus and bicarbonate production.[1] Its antioxidant

properties allow it to scavenge harmful free radicals, reducing oxidative stress on the gastric

mucosa.[1] Furthermore, rebamipide exhibits anti-inflammatory effects by inhibiting the

production of pro-inflammatory cytokines and promoting the healing of gastric ulcers by

stimulating the proliferation and migration of epithelial cells.[1]

This guide provides a comprehensive comparison of rebamipide in combination therapy

versus monotherapy, supported by experimental data from clinical studies.

Helicobacter pylori Eradication
The addition of rebamipide to standard dual and triple-drug eradication regimens for H. pylori

has been shown to significantly improve treatment success rates.
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A meta-analysis of 11 randomized controlled trials (RCTs) involving 1,227 patients

demonstrated that the addition of rebamipide to eradication regimens significantly increased

the effectiveness of the treatment.[2] The overall eradication efficacy was 82.72% in patients

receiving rebamipide compared to 73.99% in those who did not.[2] Subgroup analysis

revealed that the benefit of adding rebamipide was most pronounced in dual-therapy

regimens.

Another study involving 120 patients with peptic ulcers and H. pylori infection found that the

cure rate for the infection was significantly higher in the group receiving omeprazole,

amoxicillin, and rebamipide (OAR) compared to the group receiving only omeprazole and

amoxicillin (OA). The intent-to-treat analysis showed a 73.3% cure rate in the OAR group

versus 51.7% in the OA group.

H. pylori

Eradication

Rates

Rebamipide

Combination

Therapy

Control (without

Rebamipide)
p-value Reference

Overall Efficacy

(Meta-analysis)
82.72% 73.99% < 0.001

Dual Therapy

(Omeprazole +

Amoxicillin)

73.3% (Intent-to-

treat)

51.7% (Intent-to-

treat)
0.014

Dual Therapy

(Lansoprazole +

Amoxicillin)

68.4% (Per-

protocol)

47.7%

(Teprenone

group)

0.043

Triple Therapy

Addition
88% 70% 0.027

Experimental Protocols:
Study 1: Omeprazole, Amoxicillin, and Rebamipide Combination

Patient Population: 120 patients with endoscopically diagnosed gastric or duodenal ulcers

and H. pylori infection.
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Treatment Groups:

Group OAR (n=60): 40 mg omeprazole twice a day, 1500 mg amoxicillin three times a

day, and 300 mg rebamipide three times a day for two weeks.

Group OA (n=60): Same dosage of omeprazole and amoxicillin without rebamipide for

two weeks.

Follow-up: All patients received an H2-receptor antagonist for six weeks following the

initial treatment.

Assessment: Endoscopy was performed at the end of treatment to assess ulcer status and

H. pylori infection.

Study 2: Addition to Standard Eradication Therapy

Patient Population: 100 patients with H. pylori infection confirmed by tissue histopathology.

Treatment Groups:

Rebamipide group: Standard H. pylori eradication therapy plus rebamipide.

Control group: Standard H. pylori eradication therapy alone.

Assessment: Outcome was assessed to determine the success of eradication. Side effects

were also monitored.

Healing of Post-Endoscopic Submucosal Dissection
(ESD) Ulcers
Combination therapy with a proton pump inhibitor (PPI) and rebamipide has demonstrated

superior efficacy in promoting the healing of gastric ulcers induced by ESD compared to PPI

monotherapy.

A meta-analysis of five RCTs involving 626 patients showed that the scarring stage 1 rate, a

primary endpoint for ulcer healing, was significantly higher in the group receiving combination

therapy (115/317) compared to the PPI alone group (63/309). Another multicenter, randomized,
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controlled study involving 290 adults found that the ulcer healing rates at 4 weeks post-ESD

were significantly higher in the PPI and rebamipide combination therapy group (94.9%)

compared to the PPI alone group (89.9%). This combination therapy was identified as an

independent predictive factor for a high ulcer healing rate.

Post-ESD Ulcer

Healing

Rebamipide +

PPI

Combination

Therapy

PPI

Monotherapy
p-value Reference

Scarring Stage 1

Rate (Meta-

analysis)

36.3% 20.4% < 0.0001

Ulcer Healing

Rate (4 weeks)
94.9% 89.9% < 0.0001

Ulcer Healing

Rate (4 weeks,

for ulcers

>20mm)

68% 36% 0.010

Ulcer Reduction

Rate (4 weeks)
0.97 ± 0.034 0.94 ± 0.078

Statistically

Significant

Experimental Protocols:
Study 1: PPI and Rebamipide Combination for ESD-induced Ulcers

Patient Population: 290 adults who underwent ESD for gastric adenoma or early gastric

cancer.

Treatment Groups:

Combination group: PPI and rebamipide combination therapy.

Monotherapy group: PPI alone.

Assessment: The primary outcome was the ulcer healing rate at 4 weeks after ESD.
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Study 2: Rebamipide and Lansoprazole for Post-ESD Ulcers

Patient Population: 300 patients who underwent ESD.

Treatment Groups:

Experimental group: Intravenous pantoprazole (30 mg) every 12 hours and oral

rebamipide (100 mg) three times daily on days 1-3, followed by oral lansoprazole (15

mg) once daily and oral rebamipide (100 mg) three times daily until week 4.

Control group: Same regimen with a placebo instead of rebamipide.

Assessment: The ulcer reduction rate was measured at 4 weeks.

NSAID-Induced Gastroenteropathy
Rebamipide has shown promise in preventing and treating gastrointestinal injuries induced by

NSAIDs, with some studies suggesting it may be more effective than PPIs in protecting the

small intestine.

In a multicenter, randomized pilot study, while not statistically significant due to the small

sample size, mucosal breaks observed via capsule endoscopy suggested that rebamipide was

likely more effective than lansoprazole in preventing NSAID-induced small intestine damage.

Furthermore, fewer side effects were reported with rebamipide. Another double-blind,

randomized, controlled trial involving 80 healthy male volunteers found that co-administration of

rebamipide with an NSAID and omeprazole had the potential to reduce the intensity of small

intestinal injury.
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NSAID-Induced

Small Intestinal

Injury

Rebamipide

Combination/M

onotherapy

Control

(Placebo/PPI)
p-value Reference

Change in

Number of Small

Bowel

Erosions/Ulcers

-0.6 ± 3.06 1.33 ± 4.71
Not Statistically

Significant

Subjects with

Mucosal Breaks
20% 40% 0.427

Mean Number of

Mucosal Injuries

(Post-treatment)

4.2 ± 7.8 16 ± 71 Not Significant

Experimental Protocols:
Study 1: Rebamipide vs. Lansoprazole for NSAID-induced Gastroenteropathy

Patient Population: 33 patients requiring long-term NSAID use.

Treatment Groups:

Study group (n=15): Rebamipide.

Control group (n=18): Lansoprazole.

Assessment: The primary outcome was the occurrence of NSAID-induced gastric ulcers.

Changes in the number of small bowel erosions and ulcers were also evaluated.

Study 2: Rebamipide Co-administration with NSAID and PPI

Patient Population: 80 healthy male volunteers.

Treatment Groups:

Rebamipide group: NSAID (diclofenac sodium, 75 mg/day), omeprazole (20 mg/day),

and rebamipide (300 mg/day).
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Control group: NSAID, omeprazole, and a placebo.

Assessment: Small intestinal injuries were evaluated by capsule endoscopy before and

after 14 days of treatment.

Dry Eye Disease
In ophthalmology, rebamipide is used to treat dry eye disease by increasing mucin production

on the ocular surface. Combination therapy with other lubricating agents appears to offer

additional benefits.

A study comparing 2% rebamipide monotherapy with a combination of 2% rebamipide and

0.15% hyaluronic acid for dry eye after cataract surgery found that the combination group

showed greater improvements in tear breakup time and corneal staining at 1 and 2 months

postoperatively.

Dry Eye

Disease Post-

Cataract

Surgery

Rebamipide +

Hyaluronic Acid

Combination

Rebamipide

Monotherapy

p-value at 1

month
Reference

Tear Breakup

Time
Higher Lower 0.014

Ocular Surface

Disease Index

Score

Higher Lower 0.004

Experimental Protocols:
Study 1: Rebamipide and Hyaluronic Acid for Post-Cataract Surgery Dry Eye

Patient Population: Patients with dry eye syndrome one week after cataract surgery.

Treatment Groups:

Combination therapy group: Rebamipide and hyaluronic acid eye drops.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1679243?utm_src=pdf-body
https://www.benchchem.com/product/b1679243?utm_src=pdf-body
https://www.benchchem.com/product/b1679243?utm_src=pdf-body
https://www.benchchem.com/product/b1679243?utm_src=pdf-body
https://www.benchchem.com/product/b1679243?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monotherapy group: Rebamipide eye drops only.

Assessment: Evaluations were conducted at 1 week, 1 month, and 2 months

postoperatively, including tear breakup time, conjunctival and corneal staining, and the

Ocular Surface Disease Index.

Signaling Pathways and Experimental Workflows
The multifaceted mechanism of action of rebamipide involves several key signaling pathways

that contribute to its gastroprotective and healing effects.

Mucosal Protection
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Caption: Mechanism of action of rebamipide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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